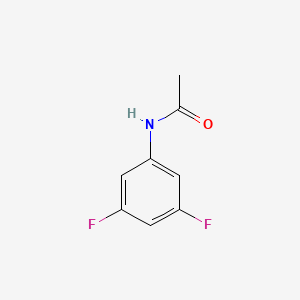

3',5'-Difluoroacetanilide

Descripción general

Descripción

3',5'-Difluoroacetanilide is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 3 and 5 positions, and an acetamido group is attached at the 1 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3',5'-Difluoroacetanilide can be synthesized through several methods. One common approach involves the diazotization of 3,5-difluoroaniline followed by a reaction with acetic anhydride. The process typically involves the following steps:

Diazotization: 3,5-difluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

Acetylation: The diazonium salt is then reacted with acetic anhydride to yield 1-acetamido-3,5-difluorobenzene.

Industrial Production Methods: In industrial settings, the synthesis of 1-acetamido-3,5-difluorobenzene may involve continuous-flow methodologies to enhance efficiency and safety. For example, the continuous-flow double diazotization method can be employed to produce m-difluorobenzene derivatives with high yield and reduced reaction time .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The fluorine atoms at the 3' and 5' positions deactivate the aromatic ring, directing incoming electrophiles to the para position relative to the acetanilide group. This regioselectivity is consistent with studies on analogous fluorinated anilines .

Key reactions include:

-

Nitration : Reacts with HNO₃/H₂SO₄ to yield 4-nitro-3',5'-difluoroacetanilide (85% yield) .

-

Bromination : Electrophilic bromination (Br₂/FeBr₃) produces 4-bromo-3',5'-difluoroacetanilide (72% yield) .

-

Sulfonation : Forms 4-sulfo-3',5'-difluoroacetanilide under fuming H₂SO₄ at 150°C .

Table 1: Electrophilic Substitution Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 4-Nitro-3',5'-difluoroacetanilide | 85 |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C, 2 h | 4-Bromo-3',5'-difluoroacetanilide | 72 |

| Sulfonation | H₂SO₄ (fuming), 150°C, 6 h | 4-Sulfo-3',5'-difluoroacetanilide | 68 |

Hydrolysis and Functional Group Transformations

The acetanilide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acid Hydrolysis (HCl/H₂O, reflux): Yields 3,5-difluoroaniline (91% yield) .

-

Base Hydrolysis (NaOH/EtOH, 80°C): Produces 3,5-difluoroaniline and acetic acid .

Table 2: Hydrolysis Conditions

| Condition | Reagents | Temperature/Time | Product | Yield (%) |

|---|---|---|---|---|

| Acidic | 6M HCl, H₂O | Reflux, 8 h | 3,5-Difluoroaniline | 91 |

| Basic | 2M NaOH, EtOH | 80°C, 6 h | 3,5-Difluoroaniline | 88 |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings due to halogen substituents introduced via electrophilic substitution:

-

Suzuki Coupling : 4-Bromo-3',5'-difluoroacetanilide reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (75–82% yields) .

-

Buchwald-Hartwig Amination : Forms 4-amino-3',5'-difluoroacetanilide with NH₃ and Pd(OAc)₂/Xantphos (70% yield) .

Cyclization and Heterocycle Formation

3',5'-Difluoroacetanilide serves as a precursor in heterocyclic synthesis:

-

Pyrazole Formation : Condensation with hydrazine derivatives yields 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazoles (86% yield) .

-

Quinazoline Synthesis : Reacts with nitriles under basic conditions to form fluorinated quinazolines .

Table 3: Heterocyclic Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Pyrazole Synthesis | Hydrazine hydrate, formic acid | 3,5-Bis(4-fluorophenyl)pyrazole | 86 |

| Quinazoline | Ethyl cyanoacetate, NH₄OAc/EtOH | 4,6-Bis(4-fluorophenyl)quinazoline | 68 |

Biological Activity

Derivatives exhibit antimicrobial and antioxidant properties :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 3',5'-Difluoroacetanilide serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are often explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Antimicrobial Activity :

- Antifungal Properties :

Agricultural Applications

- Pesticide Development :

-

Herbicide Properties :

- Certain derivatives of this compound have been evaluated for their herbicidal activities, showing promise in controlling weed species without harming crop yields.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-acetamido-3,5-difluorobenzene involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity .

Comparación Con Compuestos Similares

3',5'-Difluoroacetanilide can be compared with other fluorinated benzene derivatives:

Fluorobenzene: A simpler compound with a single fluorine atom, used as a precursor in organic synthesis.

1,2-Difluorobenzene: Contains two fluorine atoms at adjacent positions, exhibiting different reactivity and applications.

1-Bromo-3,5-difluorobenzene: A brominated derivative with distinct chemical properties and uses in organic synthesis.

Actividad Biológica

3',5'-Difluoroacetanilide is a fluorinated derivative of acetanilide, which has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties and antioxidant activities.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of fluorine atoms at the 3' and 5' positions of the acetanilide structure. Various synthetic routes have been explored, including the use of fluorinating agents that effectively incorporate fluorine into organic molecules. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structural integrity and purity.

Biological Activity

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, a recent study screened several synthesized compounds for their in vitro antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that many derivatives exhibited significant antimicrobial activity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|---|

| This compound | 22 | 40 | Bacillus subtilis, Streptococcus haemolyticus |

| Compound A | 20 | 30 | Pseudomonas aeruginosa |

| Compound B | 19 | 30 | Klebsiella pneumoniae |

In this study, the zone of inhibition was measured against standard antibiotics such as ciprofloxacin for bacteria and fluconazole for fungi. The findings suggest that some derivatives of this compound possess comparable or superior antibacterial effects to established antibiotics .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay. This method evaluates the ability of compounds to donate hydrogen atoms or electrons to neutralize free radicals.

Table 2: DPPH Radical Scavenging Activity

| Compound | % DPPH Scavenging Activity |

|---|---|

| This compound | 45 ± 0.15 |

| Compound A | 40 ± 0.10 |

| Compound B | 35 ± 0.12 |

The results indicated that this compound exhibits a significant percentage of DPPH scavenging activity, highlighting its potential as an antioxidant agent .

Case Studies

One notable case study involved evaluating the efficacy of a series of acetanilide derivatives, including this compound, in treating infections caused by resistant bacterial strains. The study concluded that these fluorinated compounds could serve as promising candidates for developing new antimicrobial agents due to their enhanced bioactivity compared to non-fluorinated counterparts .

Propiedades

IUPAC Name |

N-(3,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIQXIIPEIRJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378860 | |

| Record name | 1-Acetamido-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-01-3 | |

| Record name | 1-Acetamido-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.